molecular formula C22H16ClN3O2 B2579039 N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide CAS No. 899963-10-1

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2579039
CAS No.: 899963-10-1
M. Wt: 389.84
InChI Key: JGBCFFVQBDCZAA-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is a complex organic compound that features a quinoxaline moiety fused with a benzamide structure

Mechanism of Action

Target of Action

It interacts with several proteins, including transcription factors and enzymes, which are key players in major metabolic pathways

Mode of Action

Zinc, as a part of zinc04320291, is known to control intercellular communication and intracellular events that maintain normal physiological processes . It achieves these effects through the modulation of several zinc-dependent proteins . The specific interaction of ZINC04320291 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

ZINC04320291 likely affects multiple biochemical pathways due to the broad biological roles of zinc. Zinc is involved in a variety of biological processes, such as cell proliferation, apoptosis, and antioxidant defenses . It is also a key component in many signal transduction processes . The specific pathways affected by ZINC04320291 and their downstream effects require further investigation.

Pharmacokinetics

It is generally recognized that the adme properties of a compound significantly impact its bioavailability

Result of Action

Zinc, a component of zinc04320291, is known to regulate gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC04320291. Environmental epigenetics describes how environmental factors affect cellular epigenetics and, hence, human health . Factors such as behaviors, nutrition, and chemicals and industrial pollutants can have epigenetic effects . Understanding the molecular effects of these factors might be relevant for developing preventative strategies and personalized health programs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable diketone under acidic conditions.

    Amidation: The final step involves the coupling of the chlorinated quinoxaline derivative with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is unique due to its combined quinoxaline and benzamide structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler quinoxaline or benzamide derivatives .

Properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-13-5-4-6-14(11-13)21(27)25-17-10-9-15(23)12-16(17)20-22(28)26-19-8-3-2-7-18(19)24-20/h2-12H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBCFFVQBDCZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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